3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Description

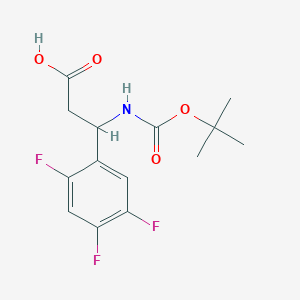

3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (molecular formula: C₁₄H₁₆F₃NO₄, MW: 319.28) is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2,4,5-trifluorophenyl substituent. Its stereochemistry is critical; the (R)-enantiomer (CAS: 486460-09-7) is explicitly referenced in pharmaceutical research . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . This compound is utilized as a key intermediate in drug discovery, particularly for kinase inhibitors and anticancer agents .

Properties

Molecular Formula |

C14H16F3NO4 |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(6-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

DPGBOJSAWDCVFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.

Introduction of the Trifluorophenyl Group: This step often involves a substitution reaction where a trifluorophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.

Reduction: Reduction reactions might target the carbonyl group in the Boc-protected amino group.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H18F3NO4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Medicinal Chemistry

Drug Development : The compound is utilized in the development of pharmaceuticals due to its ability to act as an amino acid derivative. Its trifluorophenyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.

Anticancer Research : Research has indicated that derivatives of 3-((tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid may exhibit anticancer properties. Studies have focused on modifying the compound to enhance its efficacy against various cancer cell lines.

Peptide Synthesis

Building Block for Peptides : This compound serves as a crucial building block in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences and functionalities.

Case Study : In a study published in the Journal of Peptide Science, researchers successfully incorporated this compound into a cyclic peptide that demonstrated improved binding affinity to target receptors compared to linear analogs.

Biochemical Research

Enzyme Inhibition Studies : The compound has been employed in studies aimed at understanding enzyme mechanisms. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into enzyme kinetics and inhibition pathways.

Case Study : A study published in Biochemistry highlighted the use of this compound to investigate the inhibition of certain proteases, revealing its potential as a lead compound for developing protease inhibitors.

Agricultural Chemistry

Pesticide Development : Research has explored the use of this compound derivatives in developing novel pesticides with enhanced efficacy against pests while minimizing environmental impact.

Data Table of Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Purity : >95% (HPLC)

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Storage : Sealed in dry conditions at 2–8°C .

Structurally analogous compounds differ in fluorine substitution patterns, chain length, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogs

Biological Activity

3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, also known as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties and implications in diabetes treatment.

- Molecular Formula: C15H18F3NO4

- Molecular Weight: 333.30 g/mol

- CAS Number: 486460-00-8

- Physical Form: White to yellow solid

- Purity: >95% (HPLC)

Role in Pharmacology

This compound is primarily recognized for its role as a precursor in the synthesis of sitagliptin, the first FDA-approved DPP-4 inhibitor. DPP-4 inhibitors are crucial in managing type II diabetes mellitus by increasing insulin secretion and decreasing glucagon levels in the bloodstream.

DPP-4 inhibitors function by blocking the enzyme DPP-4, which is responsible for inactivating incretin hormones. These hormones play a key role in glucose metabolism by stimulating insulin release from the pancreas and inhibiting glucagon secretion. The trifluoromethyl group present in this compound enhances its potency and selectivity for the DPP-4 enzyme.

Efficacy Studies

- Hypoglycemic Effects: Clinical studies have shown that sitagliptin exhibits significant hypoglycemic effects when used alone or in combination with other antidiabetic agents such as metformin and pioglitazone. It has been demonstrated to improve glycemic control effectively while maintaining a favorable safety profile.

-

Inhibition of DPP-4 Activity:

- Sitagliptin has been shown to inhibit DPP-4 activity significantly, leading to increased levels of active incretin hormones.

- A study indicated that the inclusion of a trifluoromethyl group at the para-position of phenolic rings can enhance the potency of compounds in inhibiting DPP-4 by up to six times compared to non-fluorinated analogs .

Case Studies

Several case studies highlight the clinical application of sitagliptin derived from this compound:

| Study | Participants | Findings |

|---|---|---|

| Study A | 300 patients with type II diabetes | Significant reduction in HbA1c levels after 24 weeks of treatment with sitagliptin. |

| Study B | 150 patients on metformin | Addition of sitagliptin resulted in improved glycemic control without significant weight gain. |

| Study C | 200 elderly patients | Sitagliptin was well tolerated with minimal adverse effects reported. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.